molecular formula C21H22N2O4 B10987998 4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid

4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid

Cat. No.: B10987998
M. Wt: 366.4 g/mol
InChI Key: PYLUFXDVCZMVDD-UHFFFAOYSA-N
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Description

4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid is an organic compound with the molecular formula C21H22N2O4 It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Protection of the indole nitrogen: The indole nitrogen is protected using a benzyl group to form 6-(benzyloxy)-1H-indole.

    Acylation: The protected indole is then acylated with an appropriate acylating agent to introduce the acetyl group.

    Amidation: The acylated product is reacted with 4-aminobutanoic acid to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of indole-based biological activity, including enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The acetyl and butanoic acid groups can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

    Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.

Uniqueness

4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group and the butanoic acid moiety differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

4-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C21H22N2O4/c24-20(22-11-4-7-21(25)26)14-23-12-10-17-8-9-18(13-19(17)23)27-15-16-5-2-1-3-6-16/h1-3,5-6,8-10,12-13H,4,7,11,14-15H2,(H,22,24)(H,25,26)

InChI Key

PYLUFXDVCZMVDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCCCC(=O)O

Origin of Product

United States

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